Bromazolam

Catalog No.
S686053
CAS No.
71368-80-4
M.F
C17H13BrN4
M. Wt
353.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromazolam

CAS Number

71368-80-4

Product Name

Bromazolam

IUPAC Name

8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H13BrN4

Molecular Weight

353.2 g/mol

InChI

InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3

InChI Key

KCEIOBKDDQAYCM-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4
  • Pharmacological Effects


    Some research has been conducted on Bromazolam's interaction with GABA receptors, which are responsible for calming brain activity. A World Health Organization (WHO) report details a study where Bromazolam showed similar binding affinity to these receptors as Diazepam, a common benzodiazepine medication [].

  • Toxicology and Detection

    Research has focused on identifying Bromazolam in toxicology samples and its potential role in overdoses. Studies by the National Institutes of Health and the Center for Forensic Science Research and Education (CFSRE) have documented Bromazolam's presence in blood and postmortem samples, often alongside opioids like Fentanyl [].

  • Origin: Developed in the 1970s, the exact inventor or pharmaceutical company is unknown [].
  • Significance in Scientific Research: Bromazolam was never extensively studied in clinical trials and holds no current significance in mainstream scientific research due to safety concerns and the availability of well-established benzodiazepines [].

Molecular Structure Analysis

  • Bromazolam possesses a triazolobenzodiazepine structure, incorporating a fused triazole ring and a core benzodiazepine ring system [].
  • Key features include:
    • A bromine atom at the 8th position, replacing the chlorine atom found in its close relative, alprazolam.
    • Methyl and phenyl groups attached to the benzodiazepine ring, potentially influencing its binding affinity and pharmacological effects.

Chemical Reactions Analysis

  • Due to its status as a non-marketed drug, there is limited published information on the specific chemical reactions involved in bromazolam synthesis.
  • Bromazolam, like other benzodiazepines, is likely susceptible to degradation through hydrolysis (reaction with water) and may undergo oxidative breakdown in the presence of oxygen [].

Physical And Chemical Properties Analysis

  • Data on the specific physical and chemical properties of bromazolam is scarce due to its limited research history.
  • Based on its structural similarity to other benzodiazepines, it is expected to be a white crystalline solid with low water solubility and good solubility in organic solvents [].
  • Bromazolam acts as a non-subtype selective agonist at the benzodiazepine site of GABA (gamma-aminobutyric acid) type A receptors in the central nervous system.
  • This potentiates the action of GABA, the major inhibitory neurotransmitter, leading to anxiolytic (anti-anxiety), sedative, and muscle relaxant effects.
  • Bromazolam is not approved for medical use due to safety concerns. Risks include:
    • Dependence and withdrawal: Similar to other benzodiazepines, bromazolam can lead to both psychological and physical dependence with regular use. Abrupt cessation can cause withdrawal symptoms like anxiety, insomnia, and seizures [].
    • Respiratory depression: At high doses, bromazolam can suppress breathing, potentially leading to coma or death, especially when combined with other central nervous system depressants [].
    • Increased risk of overdose: The potency of bromazolam and its presence in unregulated street drugs raise concerns about accidental overdoses, particularly when combined with other substances [].

XLogP3

2.2

UNII

YMC9OT97Z1

Wikipedia

Bromazolam

Dates

Modify: 2023-08-15
1. Manchester KR, Lomas EC, Waters L, Dempsey FC, Maskell PD (January 2018). "The emergence of new psychoactive substance (NPS) benzodiazepines: A review". Drug Testing and Analysis. 10 (1): 37–53. doi:10.1002/dta.2211. PMID 28471096.
2. "Europol 2016 Annual Report on the implementation of Council Decision 2005/387/JHA. EMCDDA" (PDF). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and European Union Agency for Law Enforcement Cooperation (Europol). 2017.
3. Waters L, Manchester KR, Maskell PD, Haegeman C, Haider S (May 2018). "The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines" (PDF). Science & Justice. 58 (3): 219–225. doi:10.1016/j.scijus.2017.12.004. PMID 29685303.
4. Zawilska JB, Wojcieszak J (July 2019). "An expanding world of new psychoactive substances-designer benzodiazepines". Neurotoxicology. 73: 8–16. doi:10.1016/j.neuro.2019.02.015. PMID 30802466.
5. Clayton T, Poe MM, Rallapalli S, Biawat P, Savić MM, Rowlett JK, Gallos G, Emala CW, Kaczorowski CC, Stafford DC, Arnold LA, Cook JM (2015). "A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model". International Journal of Medicinal Chemistry. 2015: 430248. doi:10.1155/2015/430248. PMC 4657098. PMID 26682068.

Explore Compound Types